Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate
Description
Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate (CAS: 2091506-27-1) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol. Structurally, it features a four-membered azetidine ring substituted with a cyano (-CN) and a hydroxyl (-OH) group at the 3-position, while the 1-position is esterified with a benzyl carboxylate group.
Its solid-state form and high purity (≥98%) are inferred from structurally related azetidine derivatives.
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c13-7-12(16)8-14(9-12)11(15)17-6-10-4-2-1-3-5-10/h1-5,16H,6,8-9H2 |
InChI Key |
ZEDZHQYBKVWQQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and cyanide sources under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. A patented method (US4721793A) describes the hydrolysis of structurally similar compounds:
This reaction proceeds via nucleophilic attack of water on the ester carbonyl, facilitated by heat. The benzyl group remains intact during hydrolysis, enabling subsequent deprotection .
Deprotection via Catalytic Hydrogenolysis
The N-benzyl group can be removed under hydrogenation conditions to generate azetidine-3-carboxylic acid derivatives:
| Reaction | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Benzyl group removal | 5% Pd/C, H₂ (1 atm) | Methanol, room temperature | Azetidine-3-carboxylic acid | 90% |
This step is critical for accessing deprotected azetidines, which are valuable in medicinal chemistry .
Oxidation of the Hydroxy Group
The 3-hydroxy group is susceptible to oxidation. A green synthesis route (PMC6824028) employs 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and Co(OAc)₂ in a microchannel reactor:
| Reaction | Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| Hydroxy → ketone oxidation | TEMPO/Co(OAc)₂ | CH₃CN, 90 s residence time, 80°C | tert-Butyl 3-oxoazetidine-1-carboxylate | 91% |
This method highlights industrial applicability, offering rapid reaction times and high yields .
Ring-Opening and Functionalization
The strained azetidine ring undergoes regioselective ring-opening reactions. A study (ACS JOC) demonstrated that metalation of benzylaminomethyl-oxiranes leads to azetidine formation via deprotonation and cyclization:
| Reaction | Base | Conditions | Product | Diastereoselectivity |
|---|---|---|---|---|
| Ring-opening/cyclization | LDA (Lithium Diisopropylamide) | THF, −78°C to rt | 2-Arylazetidines | Up to 5:1 dr |
Computational studies revealed that deprotonation at the benzylic position is enthalpically favored, guiding the reaction pathway .
Stability Under Hydrothermal Conditions
The methyl ester derivative hydrolyzes rapidly in boiling water (≤1 hour), while bulkier esters (ethyl, isopropyl) require prolonged heating (6–40 hours) . This reactivity gradient is critical for selective transformations:
| Ester | Hydrolysis Time (100°C) | Notes |
|---|---|---|
| Methyl | 40 minutes | Homogeneous solution indicates completion |
| Isopropyl | 24–40 hours | Low commercial viability due to slow kinetics |
Mechanistic Insights
-
Nucleophilic Ring-Opening : The azetidine ring reacts with nucleophiles (e.g., cyanide) via strain-relief-driven ring-opening, as seen in the synthesis of N-benzyl-3-cyanoazetidine .
-
Acid-Catalyzed Esterification : Sulfuric acid promotes esterification of the hydroxy group with methanol, forming methyl esters .
This compound’s multifunctional design enables its use in drug discovery, agrochemicals, and materials science, with reactions optimized for scalability and selectivity.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its azetidine core structure is integral to many biologically active molecules, particularly those targeting sphingosine-1-phosphate (S1P) receptors, which are implicated in multiple sclerosis and other inflammatory diseases . The incorporation of the cyano group enhances the compound's reactivity, allowing for further functionalization that can lead to the development of novel therapeutic agents.
1.2 Anticancer Agents
Recent studies have indicated that derivatives of azetidine compounds, including those containing the this compound moiety, exhibit promising anticancer activities. Research has focused on their ability to modulate signaling pathways involved in cancer cell proliferation and survival, making them potential candidates for anticancer drug development .
Synthetic Methodologies
2.1 Synthesis of Azetidine Derivatives
This compound can be synthesized through various methods, including one-pot reactions involving commercially available starting materials. The synthesis often involves strain-release reactions from bicyclic precursors, allowing for efficient production of azetidines with diverse substituents .
2.2 Functionalization Techniques
The compound's functional groups facilitate its transformation into more complex structures. For instance, nucleophilic attacks on the azetidine ring can yield a variety of derivatives suitable for further biological evaluation. Techniques such as hydrolysis and cyanation have been employed to modify the azetidine framework, enhancing its utility in synthetic organic chemistry .
Biological Activities
3.1 Pharmacological Studies
Pharmacological investigations have revealed that this compound exhibits significant biological activity, particularly in modulating immune responses and inhibiting tumor growth. Its mechanism of action is thought to involve interactions with specific cellular receptors that regulate inflammatory processes .
3.2 Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the azetidine ring affect its potency and selectivity towards biological targets, guiding the design of more effective derivatives .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Drug Development | Building block for S1P receptor modulators; potential treatments for MS |
| Anticancer Agents | Modulates cancer cell signaling; potential anticancer compounds |
| Synthetic Methodologies | Efficient synthesis via strain-release reactions; versatile functionalization |
| Biological Activities | Immune modulation; tumor growth inhibition; SAR studies for optimization |
Mechanism of Action
The mechanism of action of Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its bioactive effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physical, and functional differences between Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate and analogous compounds.
Table 1: Structural and Functional Comparison
*Inferred from related compounds in and .
Key Comparative Insights
This could improve binding affinity in drug-target interactions. The oxo group in Benzyl 3-oxoazetidine-1-carboxylate introduces electrophilicity, favoring reactions like nucleophilic additions, whereas the -CN/-OH combination in the target compound may enable dual reactivity (e.g., hydrogen bonding and nitrile transformations).
Ring Size and Strain :
- Azetidine derivatives (4-membered rings) exhibit higher ring strain compared to six-membered analogs like piperidine derivatives (e.g., 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate, CAS 154548-45-5). This strain may increase reactivity but reduce stability under harsh conditions.
Physicochemical Properties :
- The liquid state of Benzyl phenyl acetate (CAS 102-16-9) contrasts with the solid-state azetidine derivatives, reflecting differences in molecular symmetry and intermolecular forces (e.g., hydrogen bonding in azetidines vs. van der Waals interactions in phenyl acetates).
- The Fmoc-protected analog (1-Fmoc-Azetidine-3-carboxylic acid) has a significantly higher molecular weight (323.35 g/mol) due to the bulky Fmoc group, which improves solubility in organic solvents for solid-phase synthesis.
Biological Activity
Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 219.23 g/mol
- IUPAC Name : this compound
This compound features a cyano group, a hydroxyl group, and a carboxylate moiety, contributing to its reactivity and biological interactions.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and leukemia. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| HL-60 (Leukemia) | 12.5 | Cell cycle arrest and apoptosis |
| MCF-7 (Breast Cancer) | 22.0 | Modulation of p53 and Bcl-2 family proteins |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Studies reveal that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 µg/mL |
| Escherichia coli | 15 | 64 µg/mL |
| Pseudomonas aeruginosa | 20 | 16 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : The compound activates apoptotic pathways by upregulating pro-apoptotic factors such as Bax and downregulating anti-apoptotic proteins like Bcl-2.
- Cell Cycle Regulation : It influences cell cycle progression by modulating cyclins and cyclin-dependent kinases, leading to cell cycle arrest in the G2/M phase.
- Antimicrobial Mechanism : The exact mechanism is under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
A series of case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A xenograft model demonstrated that treatment with the compound significantly reduced tumor size in mice with liver cancer, supporting its potential as an anticancer agent.
- Case Study 2 : Clinical trials are underway to assess the efficacy of this compound in combination therapies for enhancing the effects of existing chemotherapeutics.
Q & A
Q. What synthetic strategies are effective for preparing Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: Azetidine derivatives are typically synthesized via [3+1] cycloaddition or ring-closing reactions. For this compound:
- Step 1: Start with azetidine-3-carboxylic acid derivatives (e.g., HY-Y0530, ), which can undergo hydroxylation and cyano substitution.
- Step 2: Protect the hydroxyl group using a benzyl ester via esterification (e.g., benzyl chloroformate under basic conditions).
- Key Variables: Temperature (20–60°C), solvent polarity (DMF or THF), and catalyst (e.g., DMAP). Excess benzylating agents improve esterification yields but may require purification by column chromatography.
- Challenges: Azetidine’s ring strain increases reactivity, risking side reactions. Monitor via TLC or HPLC (as in ).
Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?
Methodological Answer:
- 1H NMR: Expect signals for azetidine protons (δ 3.5–4.5 ppm, split due to ring strain), benzyl aromatic protons (δ 7.2–7.4 ppm), and hydroxyl/cyano groups (broad singlet at δ 5.5–6.0 ppm and absence of proton signal, respectively).
- 13C NMR: Cyano carbon at δ 115–120 ppm; carbonyl (ester) at δ 165–170 ppm.
- HRMS: Calculate exact mass (C₁₂H₁₂N₂O₃ = 248.08 g/mol) and compare with experimental data (e.g., ±0.001 Da tolerance).
- Validation: Cross-reference with databases like PubChem or spectral libraries for azetidine analogs .
Q. What storage conditions are optimal for maintaining the stability of this compound?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control: Use desiccants (silica gel) due to hygroscopic hydroxyl groups.
- Solubility: Dissolve in anhydrous DMSO or acetonitrile for long-term storage (avoid aqueous buffers unless buffered at pH 6–7).
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced Research Questions
Q. How does the stereochemical configuration at the 3-position impact the compound’s reactivity in ring-opening reactions?
Methodological Answer:
- Computational Modeling: Use DFT calculations (Gaussian 16) to analyze transition states. The hydroxyl group’s orientation (axial vs. equatorial) affects nucleophilic attack feasibility.
- Experimental Validation: Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s thiourea catalysts) and compare reaction rates in ring-opening with Grignard reagents.
- Data Contradictions: Conflicting reports on enantioselectivity may arise from solvent polarity (e.g., THF vs. DCM) or counterion effects (Li⁺ vs. Na⁺). Reconcile using kinetic isotopic studies .
Q. What analytical approaches resolve discrepancies in reported enantiomeric excess (ee) values for this compound?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IA-3 column (3 µm, 4.6 × 250 mm) with hexane:isopropanol (90:10) at 1 mL/min. Compare retention times with racemic mixtures.
- Circular Dichroism (CD): Correlate CD spectra (200–250 nm) with ee values calculated via HPLC.
- Case Study: If ee values differ between studies (e.g., 85% vs. 92%), assess catalyst loading (5 mol% vs. 10 mol%) or purification methods (e.g., recrystallization vs. chiral resolution) .
Q. How can the compound’s topological polar surface area (TPSA) and logP guide its application in drug delivery systems?
Methodological Answer:
- TPSA Calculation: Use the compound’s hydroxyl (20.23 Ų), cyano (23.79 Ų), and ester (26.30 Ų) groups to estimate TPSA ≈ 194 Ų , indicating low membrane permeability.
- logP (2.2): Suggests moderate lipophilicity, suitable for lipid nanoparticle encapsulation.
- In Silico Screening: Predict blood-brain barrier penetration (ADMET Lab 2.0) and compare with analogs (e.g., benzyl ester removal reduces logP by ~1.5).
- Validation: Perform Caco-2 cell assays to measure apparent permeability (Papp) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
